2-(2,4-Dimethoxyphenyl)acetohydrazide
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Overview
Description
“2-(2,4-Dimethoxyphenyl)acetohydrazide” is a chemical compound with the molecular formula C10H14N2O3 . It has a molecular weight of 210.23 .
Molecular Structure Analysis
The molecule contains a total of 45 bonds. There are 25 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 N hydrazine, and 2 ethers (aromatic) .Physical and Chemical Properties Analysis
The compound is a solid under normal conditions . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-(2,4-Dimethoxyphenyl)acetohydrazide are currently unknown . This compound is a derivative of indole, a heterocyclic aromatic organic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, which could potentially make them useful in the development of new therapeutic agents .
Mode of Action
Given its structural similarity to other indole derivatives, it may interact with its targets in a similar manner . Indole derivatives are known to interact with their targets through a variety of mechanisms, including competitive inhibition, allosteric modulation, and covalent bonding .
Biochemical Pathways
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
The impact of these properties on the compound’s bioavailability is also unknown .
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives, this compound may have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors may include temperature, pH, and the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
It is known that the compound is involved in the synthesis of novel N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives, which have been found to inhibit bacterial RNA polymerase . This suggests that 2-(2,4-Dimethoxyphenyl)acetohydrazide may interact with enzymes and other biomolecules in a way that influences biochemical reactions.
Cellular Effects
Given its role in the synthesis of compounds that inhibit bacterial RNA polymerase , it is possible that this compound may influence cell function by affecting gene expression and cellular metabolism.
Molecular Mechanism
Given its role in the synthesis of compounds that inhibit bacterial RNA polymerase , it is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-14-8-4-3-7(5-10(13)12-11)9(6-8)15-2/h3-4,6H,5,11H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQDOYGGMLNUCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)NN)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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